molecular formula C8H6INO2 B14852567 6-Acetyl-4-iodopyridine-2-carbaldehyde

6-Acetyl-4-iodopyridine-2-carbaldehyde

Cat. No.: B14852567
M. Wt: 275.04 g/mol
InChI Key: UUJKQWAWYKXJFX-UHFFFAOYSA-N
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Description

6-Acetyl-4-iodopyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6INO2 and a molecular weight of 275.04 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-iodopyridine-2-carbaldehyde typically involves the iodination of a pyridine derivative followed by acetylation and formylation. One common method includes the following steps:

    Iodination: The starting material, 2-acetylpyridine, is iodinated using iodine and a suitable oxidizing agent.

    Formylation: The iodinated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-iodopyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Acetyl-4-iodopyridine-2-carboxylic acid.

    Reduction: 6-Acetyl-4-iodopyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Acetyl-4-iodopyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-iodopyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The aldehyde and acetyl groups can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-iodopyridine-2-carbaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the pyridine ring, along with an iodine atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

6-acetyl-4-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C8H6INO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3

InChI Key

UUJKQWAWYKXJFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)I

Origin of Product

United States

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